Tetradecahydroanthracene, commonly known as perhydroanthracene, is a fully saturated tricyclic hydrocarbon that serves as a critical material in advanced energy storage and mechanical power transmission. As a high-density liquid organic hydrogen carrier (LOHC), it offers a theoretical hydrogen storage capacity of approximately 7.3 wt%, making it a highly efficient medium for the reversible storage and transport of hydrogen [1]. Beyond energy applications, its rigid, fused-ring molecular architecture imparts high rolling friction characteristics, establishing it as a premium base fluid for traction drive transmissions [2]. For industrial buyers, procuring the fully hydrogenated tetradecahydroanthracene eliminates the need for complex, high-pressure in-house hydrogenation of anthracene, providing an immediate, deployment-ready material for dehydrogenation reactors, specialized lubricants, and high-energy-density aerospace fuels.
Substituting tetradecahydroanthracene with more common LOHCs or traction fluids forces buyers to compromise on either capacity or thermal stability. While dibenzyltoluene (DBT) is a widely used LOHC, its hydrogen capacity is capped at 6.2 wt%, requiring significantly larger storage volumes to transport the same amount of energy[1]. Conversely, substituting with the bicyclic decalin provides a similar hydrogen capacity (7.2 wt%) but introduces severe processability issues; decalin's relatively low boiling point (~190 °C) causes substantial carrier evaporation at the elevated temperatures (280–340 °C) required for catalytic dehydrogenation, complicating downstream hydrogen purification [2]. Furthermore, attempting to use unhydrogenated anthracene as a starting point requires extreme high-pressure catalytic infrastructure to achieve the fully saturated state, making direct procurement of tetradecahydroanthracene the only viable choice for end-users requiring immediate LOHC or traction fluid performance.
In the evaluation of liquid organic hydrogen carriers (LOHCs), gravimetric capacity directly dictates the mass of carrier fluid required per kilogram of hydrogen delivered. Tetradecahydroanthracene provides a theoretical hydrogen capacity of 7.3 wt%, fundamentally outperforming the commercial standard dibenzyltoluene (DBT), which is limited to 6.2 wt%[1]. This absolute increase of 1.1 wt% translates to a nearly 18% higher hydrogen payload per transport cycle, significantly reducing the logistical footprint and operational expenditures for large-scale hydrogen distribution networks.
| Evidence Dimension | Gravimetric Hydrogen Capacity |
| Target Compound Data | Tetradecahydroanthracene (7.3 wt%) |
| Comparator Or Baseline | Dibenzyltoluene (DBT) (6.2 wt%) |
| Quantified Difference | +1.1 wt% absolute capacity (~17.7% relative increase) |
| Conditions | Theoretical maximum reversible hydrogen release |
Enables higher-density energy transport, directly reducing the volumetric and mass requirements for LOHC shipping and storage infrastructure.
Catalytic dehydrogenation of cycloalkanes typically requires temperatures between 280 °C and 340 °C. When using decalin (boiling point ~190 °C) as an LOHC, the carrier vaporizes extensively under these conditions, requiring energy-intensive condensation systems to separate the carrier from the released hydrogen gas [1]. Tetradecahydroanthracene, with a boiling point exceeding 270 °C, maintains a significantly lower vapor pressure at reactor operating temperatures. This thermal stability minimizes carrier loss into the gas phase and drastically simplifies the downstream hydrogen purification workflow [2].
| Evidence Dimension | Boiling Point / Thermal Volatility |
| Target Compound Data | Tetradecahydroanthracene (BP >270 °C) |
| Comparator Or Baseline | Decalin (BP ~190 °C) |
| Quantified Difference | >80 °C higher boiling point, yielding proportionally lower vapor pressure at 300 °C |
| Conditions | Standard atmospheric pressure during catalytic dehydrogenation (280–340 °C) |
Lowers capital and operational costs by simplifying the hydrogen purification step and minimizing carrier fluid loss during cyclic dehydrogenation.
Traction drive transmissions require fluids that exhibit high rolling friction under extreme elastohydrodynamic pressures to prevent mechanical slippage. Rigid, fused-ring alicyclics like tetradecahydroanthracene inherently possess high traction coefficients compared to flexible aliphatic chains. While standard hydrogenated polyisobutylene yields a traction coefficient of only 0.056, tetradecahydroanthracene and its close fused-ring derivatives consistently demonstrate coefficients in the 0.09 to 0.10 range [1]. This superior rheological behavior under pressure is critical for the reliable operation of continuously variable transmissions (CVTs).
| Evidence Dimension | Traction Coefficient |
| Target Compound Data | Tetradecahydroanthracene / Fused-ring alicyclics (~0.09 - 0.10) |
| Comparator Or Baseline | Hydrogenated polyisobutylene (0.056) |
| Quantified Difference | >60% higher traction coefficient |
| Conditions | Measured at 25 °C under high Hertzian contact pressure (e.g., 93 kg/mm2) |
Allows mechanical engineers to design smaller, higher-torque traction drives without risking fluid-induced slippage or power loss.
Due to its superior 7.3 wt% hydrogen capacity compared to dibenzyltoluene, tetradecahydroanthracene is the optimal choice for large-scale LOHC logistics. It is particularly suited for stationary hydrogen storage and long-distance transport where maximizing the hydrogen payload per unit mass is critical to the economic viability of the operation [1].
Leveraging its high traction coefficient and rigid tricyclic structure, this compound is highly effective as a base stock or performance-enhancing additive in traction fluids. It is ideal for continuously variable transmissions (CVTs) and industrial rolling-friction drives where preventing mechanical slippage under extreme Hertzian pressure is paramount [2].
The high density and thermal stability of tetradecahydroanthracene make it a valuable component in the formulation of advanced, high-energy-density hydrocarbon fuels. Its low volatility compared to decalin ensures better safety and performance profiles in high-temperature aerospace environments where fuel boil-off must be minimized[3].
Irritant